molecular formula C10H16BNO3 B3049108 (4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid CAS No. 194594-60-0

(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Cat. No. B3049108
M. Wt: 209.05 g/mol
InChI Key: CGPPEWICJQUIGF-UHFFFAOYSA-N
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Patent
US07674907B2

Procedure details

To a suspension of solid-supported triphenylphosphine (30.0 g, 30.0 mmol) in DCM (150 mL) was added DEAD (3.93 mL, 25.0 mmol) dropwise via a syringe at room temperature. The reaction mixture was stirred for 1 hr, and then a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenol (4.40 g, 20.0 mmol) and 2-(dimethylamino) ethanol (2.01 mL, 20.0 mmol) in DCM (30 mL) was introduced. The reaction mixture was stirred at room temperature for 2 days. The mixture was filtered and the filtrate was concentrated. The residue was purified by silica gel column chromatography (eluting with 95:5, DCM/MeOH) to afford 4-dimethylaminoethoxyphenyl boronic acid, pinacol ester (2.25 g) as an yellow oil. MS (MH+) 292.4; Calculated 29 for C16H26BNO3
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
3.93 mL
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
2.01 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O.CC1(C)C(C)(C)[O:36][B:35]([C:40]2[CH:45]=[CH:44][C:43]([OH:46])=[CH:42][CH:41]=2)[O:34]1.[CH3:48][N:49]([CH3:53])[CH2:50][CH2:51]O>C(Cl)Cl>[CH3:48][N:49]([CH2:50][CH2:51][O:46][C:43]1[CH:42]=[CH:41][C:40]([B:35]([OH:34])[OH:36])=[CH:45][CH:44]=1)[CH3:53]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
DEAD
Quantity
3.93 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C
Name
Quantity
2.01 mL
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting with 95:5, DCM/MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CCOC1=CC=C(C=C1)B(O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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